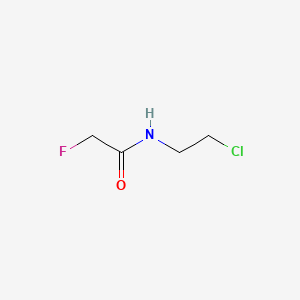
3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone is a steroidal compound with the molecular formula C22H32O3 and a molecular weight of 344.492 g/mol It is characterized by its unique structure, which includes a gamma-lactone ring fused to a pregnane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone typically involves multiple steps, starting from readily available steroidal precursors. The key steps include hydroxylation at the 3beta and 17alpha positions, followed by the formation of the gamma-lactone ring. Common reagents used in these reactions include oxidizing agents such as chromium trioxide and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different chemical and biological studies.
Applications De Recherche Scientifique
3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroidal drugs and other pharmaceutical products.
Mécanisme D'action
The mechanism of action of 3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, gamma-lactone
- (3beta,17alpha)-pregn-5-ene-3,17,21-triol
- 3beta,17alpha-Dihydroxypregn-5-en-20-one
Uniqueness
3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone is unique due to its specific hydroxylation pattern and the presence of a gamma-lactone ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
13934-61-7 |
|---|---|
Formule moléculaire |
C22H32O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one |
InChI |
InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3,15-18,23H,4-13H2,1-2H3/t15-,16+,17-,18-,20-,21-,22+/m0/s1 |
Clé InChI |
XBSQQVJXPODPRW-ANWZHMNCSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CCC45CCC(=O)O5)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)



